N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine
Overview
Description
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with an alpha-substituent of a 1-hydroxycyclobutyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The alpha-substituent, 1-hydroxycyclobutyl group, can be introduced through various synthetic routes, including cycloaddition reactions or ring-opening reactions of cyclobutene derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Regeneration of the hydroxyl group
Substitution: Formation of the free amine
Scientific Research Applications
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(t-Butoxycarbonyl)-glycine: Lacks the 1-hydroxycyclobutyl group, making it less sterically hindered.
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclopropyl)glycine: Contains a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Uniqueness
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is unique due to the presence of the 1-hydroxycyclobutyl group, which introduces additional steric hindrance and potential for hydrogen bonding. This can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(16)5-4-6-11/h7,16H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXNTIFRNVJPKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105871-53-2 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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